molecular formula C11H10O4 B14269915 Methyl 2-benzoyloxirane-2-carboxylate CAS No. 131469-58-4

Methyl 2-benzoyloxirane-2-carboxylate

Cat. No.: B14269915
CAS No.: 131469-58-4
M. Wt: 206.19 g/mol
InChI Key: WUDOEGUKYOMTKY-UHFFFAOYSA-N
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Description

Methyl 2-benzoyloxirane-2-carboxylate is an epoxide-containing ester characterized by a benzoyl group (C₆H₅CO-) attached to an oxirane (epoxide) ring, which is further esterified with a methyl group. This structure confers unique reactivity due to the electron-withdrawing nature of the benzoyl substituent, influencing its stability and interaction with nucleophiles.

Properties

CAS No.

131469-58-4

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-benzoyloxirane-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-10(13)11(7-15-11)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

WUDOEGUKYOMTKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzoyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of methyl cinnamate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired epoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzoyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H({2})), and other peracids.

    Reduction: Lithium aluminum hydride (LiAlH({4})).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.

Scientific Research Applications

Methyl 2-benzoyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of polymers and resins, where its epoxide functionality is exploited for cross-linking and curing processes.

Mechanism of Action

The mechanism by which methyl 2-benzoyloxirane-2-carboxylate exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is central to its role in chemical synthesis and its biological activity. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or cross-linking reactions in industrial applications.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing effects : The benzoyl group in the title compound likely increases the electrophilicity of the epoxide ring compared to methyl or benzyl substituents, making it more reactive toward nucleophilic attack (e.g., in ring-opening reactions) .
  • Steric effects : The bulkier benzoyl substituent could hinder steric access to the epoxide ring compared to smaller substituents like methyl.

Comparison with Plant-Derived Methyl Esters

Plant resins contain structurally complex methyl esters, such as sandaracopimaric acid methyl ester and dehydroabietic acid methyl ester (). These diterpene-derived esters differ significantly from this compound but share the methyl ester functional group:

Compound Name Molecular Formula Backbone Structure Key Functional Groups Biological/Industrial Relevance Reference
This compound C₁₁H₁₀O₄ Epoxide ring with benzoyl Epoxide, benzoyl, methyl ester Synthetic intermediate N/A
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Diterpene resin acid Methyl ester, carboxylic acid Antimicrobial, resin component
Dehydroabietic acid methyl ester C₂₁H₂₈O₂ Aromatic diterpene Methyl ester, conjugated double bonds Wood preservative

Key Findings :

  • Backbone complexity : Plant-derived esters feature polycyclic terpene frameworks, whereas this compound has a simpler, planar epoxide ring system.
  • Applications : Plant esters are often utilized for antimicrobial properties or material sciences (e.g., resin production), while the title compound’s reactivity suggests utility in synthetic chemistry (e.g., as a building block for drug candidates) .
  • Stability : The conjugated systems in diterpene esters may confer greater thermal stability compared to the epoxide-containing compound.

Methyl Ester vs. Benzyl Ester ()

  • Methyl ester (CID 3525005) : Lower molecular weight and higher volatility, suitable for gas chromatography applications .
  • Benzyl ester (CAS 1447734-06-6) : Enhanced stability under acidic conditions due to the benzyl group’s protective effects, often used in peptide synthesis .

Comparison with Shikimate Derivatives ()


Methyl shikimate (Figure 5 in ) shares an ester group but features a cyclohexene backbone. Its applications in antiviral drug synthesis (e.g., oseltamivir) highlight how backbone rigidity influences bioactivity—a contrast to the flexible epoxide ring in this compound .

Simple Esters ()

Compounds like methyl palmitate (C₁₇H₃₄O₂) are saturated fatty acid esters with low reactivity, used in biofuels and cosmetics. The title compound’s epoxide and benzoyl groups make it more reactive but less stable under high temperatures .

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